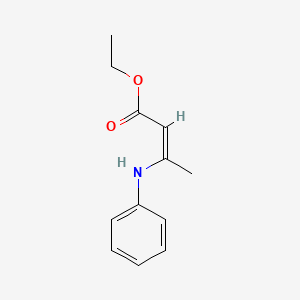

Ethyl 3-anilinocrotonate

Description

Significance of β-Enamino Esters as Key Building Blocks

β-Enamino esters are highly versatile and crucial building blocks in organic synthesis due to their dual reactivity. acgpubs.org They possess both nucleophilic and electrophilic characteristics, allowing them to participate in a wide array of chemical transformations. researchgate.net This dual nature stems from the conjugated system formed by the amine, the double bond, and the ester group.

These compounds are instrumental in the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, natural products, and materials science. nih.govresearchgate.net The ability to construct complex ring systems from relatively simple and accessible starting materials underscores the importance of β-enamino esters. acgpubs.org Their applications extend to the synthesis of:

Quinolines: These are a class of heterocyclic aromatic compounds that form the core structure of many synthetic drugs. researchgate.netacs.org

Carbazoles: These tricyclic aromatic compounds and their derivatives are investigated for their potential applications in neuroscience, oncology, and materials science for their optoelectronic properties. ontosight.ai

Acridones: These compounds are studied for their potential biological activities. conicet.gov.ar

Other heterocycles such as pyrazolones, pyridinones, and various alkaloids. acgpubs.orgresearchgate.netnih.gov

The synthesis of β-enamino esters themselves has been a subject of extensive research, with numerous methods developed to improve efficiency, yield, and environmental friendliness. These methods range from traditional acid-catalyzed condensations to more modern approaches utilizing microwave assistance or novel catalysts like gold (III) or scandium (III) triflate. acgpubs.org

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6287-35-0 |

|---|---|

Formule moléculaire |

C12H15NO2 |

Poids moléculaire |

205.25 g/mol |

Nom IUPAC |

ethyl (Z)-3-anilinobut-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9- |

Clé InChI |

NLGDIRPNWGZGLI-KTKRTIGZSA-N |

SMILES |

CCOC(=O)C=C(C)NC1=CC=CC=C1 |

SMILES isomérique |

CCOC(=O)/C=C(/C)\NC1=CC=CC=C1 |

SMILES canonique |

CCOC(=O)C=C(C)NC1=CC=CC=C1 |

Apparence |

Solid powder |

Autres numéros CAS |

6287-35-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ethyl 3-anilinocrotonate; AI3-10029; AI3 10029; AI310029 |

Origine du produit |

United States |

A Historical Perspective on Ethyl 3 Anilinocrotonate Research

Historical Development and Evolution of Academic Research

The study of ethyl 3-anilinocrotonate and its reactivity dates back to the late 19th century. Early research focused on the fundamental condensation reaction between anilines and β-keto esters like ethyl acetoacetate (B1235776). orgsyn.orgorgsyn.org These initial investigations laid the groundwork for understanding the formation and basic properties of β-enamino esters.

A significant milestone in the application of this compound was its use in the Conrad-Limpach synthesis of quinolines. ijpsr.com This classic reaction involves the cyclization of the anilinocrotonate intermediate at high temperatures to form the quinoline (B57606) ring system. niscpr.res.in Over the years, numerous modifications and improvements to this method have been developed, including the use of different cyclizing agents and, more recently, microwave irradiation to accelerate the reaction and improve yields. ijpsr.comniscpr.res.in

The 20th and 21st centuries have witnessed a surge in research focused on expanding the synthetic utility of this compound. Scientists have explored its use in the synthesis of a wider variety of heterocyclic structures beyond quinolines. For instance, methods have been developed for the synthesis of carbazoles and acridones, often involving multi-step reaction sequences where this compound or its derivatives serve as key precursors. nih.govgoogle.com

Modern research continues to refine the synthesis and application of this compound. Key areas of focus include the development of more sustainable and efficient synthetic protocols, often employing solvent-free conditions or greener catalysts. acgpubs.org Furthermore, the unique reactivity of this compound is being harnessed in novel synthetic strategies to access complex molecular targets with high precision and control.

Below is a table summarizing key research findings related to the synthesis and application of this compound:

| Research Area | Key Findings | Catalyst/Conditions | Significance | Citation |

| Synthesis of β-Enamino Esters | Efficient synthesis from β-keto esters and amines. | Sc(OTf)3 (5 mol%), solvent-free | High yields (70-95%), catalyst reusability. | acgpubs.org |

| Synthesis of β-Enamino Esters | Gold (III) catalyzed synthesis from 1,3-dicarbonyl compounds and amines. | Gold (III) catalyst | Environmentally friendly alternative with good yields (61-98%). | acgpubs.org |

| Quinolone Synthesis | Conrad-Limpach reaction using substituted anilines and ethyl acetoacetate. | Dioxane, trace HCl, then conc. H2SO4 | Established method for quinolone synthesis. | ijpsr.com |

| Quinolone Synthesis | Microwave-assisted synthesis from ethyl β-anilinocrotonate. | Microwave irradiation (360W) | Rapid reaction time (3 min). | ijpsr.com |

| Carbazole Synthesis | Multi-step synthesis starting from N-ethyl aniline (B41778) and 2-chloro cyclohexanone. | Palladium on carbon catalyst for dehydrogenation step. | Provides a route to N-alkyl carbazoles. | google.com |

| Acridone (B373769) Synthesis | Ullmann condensation of o-halobenzoic acids and anilines followed by cyclization. | Copper catalyst, acidic conditions | Traditional and versatile method for acridone ring formation. | conicet.gov.arnih.gov |

Classical Condensation Pathways

The traditional and most widely employed method for synthesizing this compound involves the condensation reaction between aniline and ethyl acetoacetate. This pathway is valued for its directness and the ready availability of the starting materials.

Reaction of Aniline with Ethyl Acetoacetate

The condensation of aniline with ethyl acetoacetate is a cornerstone reaction in the synthesis of this compound. orgsyn.orgorgsyn.orgijpsr.com This reaction can proceed even without a catalyst if the reactants are left to stand at room temperature for several days or heated on a steam bath. orgsyn.org The fundamental transformation involves the nucleophilic attack of the amino group of aniline on the keto-carbonyl carbon of ethyl acetoacetate, followed by dehydration to yield the enamine product. A well-established procedure involves heating a mixture of redistilled aniline, commercial ethyl acetoacetate, benzene (B151609), and a small amount of glacial acetic acid. orgsyn.orgorgsyn.org The water formed during the reaction is continuously removed using a Dean and Stark apparatus to drive the equilibrium towards product formation. orgsyn.orgorgsyn.org

Solvent-Dependent Synthesis Approaches

The choice of solvent significantly impacts the synthesis of this compound. Aromatic solvents like benzene and toluene (B28343) are commonly used, particularly in procedures that involve azeotropic removal of water. orgsyn.orgorgsyn.orghaui.edu.vn This method effectively shifts the reaction equilibrium towards the product side, leading to higher yields. orgsyn.orgorgsyn.org Studies have also explored the use of various other organic solvents. For instance, in the synthesis of the related compound ethyl 3-aminocrotonate, methanol (B129727) was found to be an economical and efficient solvent. haui.edu.vnresearchgate.net Solvent-free conditions have also been investigated as a more environmentally friendly approach. haui.edu.vnresearchgate.netresearchgate.net The reaction can be performed by simply mixing the reactants, sometimes with the aid of a catalyst, and allowing them to react. ijpsr.com This approach, while "greener," may require different optimization strategies to achieve high yields and purity. ijpsr.com

Table 1: Effect of Different Solvents on the Yield of a Related Crotonate

| Solvent | Yield (%) |

| Methanol | 92.1 |

| Ethanol | 84.4 |

| Isopropyl alcohol | 73.7 |

| t-Buthanol | 74.3 |

| Acetonitrile | 68.6 |

| Benzene | 52.8 |

| Toluene | 50.9 |

| Solvent-free | 78.3 |

This data is for the synthesis of ethyl 3-aminocrotonate, a related compound, and is presented for illustrative purposes of solvent effects in similar reactions. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and reaction time. orgsyn.orgorgsyn.orgijpsr.comhaui.edu.vn A typical procedure uses equimolar amounts of aniline and ethyl acetoacetate. orgsyn.orgorgsyn.org The reaction is often carried out at the reflux temperature of the solvent used, such as benzene at approximately 125°C. orgsyn.orgorgsyn.org The reaction time is monitored until the theoretical amount of water is collected, which is typically around 3 hours, followed by an additional 30 minutes of refluxing. orgsyn.orgorgsyn.org Post-reaction workup, including distillation under reduced pressure to remove unreacted starting materials and the solvent, is critical. orgsyn.orgorgsyn.org Careful control of the distillation temperature is necessary to prevent the formation of byproducts like diphenylurea. orgsyn.orgorgsyn.org

Condensation with Substituted Anilines for Diverse this compound Derivatives

The condensation reaction can be extended to substituted anilines to produce a variety of this compound derivatives. ijpsr.com This versatility is important for creating a library of compounds for further synthetic applications. The general procedure involves mixing a substituted aniline with ethyl acetoacetate, often with the addition of a few drops of a strong acid like concentrated hydrochloric acid as a catalyst. ijpsr.com The reaction mixture becomes turbid, indicating the formation of water. ijpsr.com The product, typically a deep yellow oily liquid, can be isolated after being kept in a vacuum desiccator over concentrated sulfuric acid for 2-3 days. ijpsr.com This method has been successfully applied to synthesize derivatives from various substituted anilines, which can then be used in subsequent reactions, such as the synthesis of quinolones. ijpsr.com

Modern and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. niscpr.res.inresearchgate.net For the synthesis of this compound and related compounds, this has translated into the exploration of microwave-assisted synthesis and solvent-free reaction conditions. ijpsr.comniscpr.res.inmdpi.com Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. ijpsr.comniscpr.res.inmdpi.com For instance, the cyclization of ethyl β-anilinocrotonate to form 2-methyl-4-hydroxyquinoline can be achieved in just 3 minutes under microwave heating at 250 watts. mdpi.com Solvent-free approaches, as mentioned earlier, reduce the environmental impact by eliminating the need for organic solvents. ijpsr.comresearchgate.net These modern strategies align with the principles of green chemistry by minimizing waste and energy consumption. lookchem.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. conicet.gov.ar In the context of this compound synthesis, microwave irradiation is often employed to facilitate the rapid cyclization of the crotonate intermediate into quinolone derivatives. mdpi.comniscpr.res.inniscpr.res.in The initial formation of this compound itself can be significantly expedited by this technology, typically as the first step in a one-pot synthesis. researchgate.net The process involves the direct microwave irradiation of a mixture of aniline and ethyl acetoacetate, which dramatically reduces the long reaction times associated with conventional heating methods. niscpr.res.inniscpr.res.in

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reactants stand at room temperature without a catalyst | Several days | Not specified | orgsyn.org |

| Conventional Heating (with catalyst) | Benzene solvent, acetic acid catalyst, reflux at ~125°C | ~3.5 hours | 76-80% | orgsyn.orgorgsyn.org |

| Microwave Irradiation (for subsequent cyclization) | Dried Ethyl β-anilinocrotonate, 250 watts, 150°C | 3 minutes | 86% (of quinoline product) | mdpi.com |

| Microwave Irradiation (for subsequent cyclization) | Ethyl β-anilinocrotonate (prepared at RT), no solvent/catalyst | 2 minutes | Good yields (of quinoline product) | niscpr.res.in |

A significant advancement in the synthesis of this compound and its derivatives is the use of solvent-free, or neat, reaction conditions, often coupled with microwave irradiation. niscpr.res.inniscpr.res.in By eliminating the need for organic solvents, these methods offer several advantages, including a reduced environmental footprint, simplified purification processes, and lower costs. researchgate.net In a typical procedure, this compound is prepared first and then subjected to microwave irradiation without any solvent to induce cyclization into 2-methyl-4-hydroxy quinoline. niscpr.res.in This approach is particularly appealing from a green chemistry perspective as it minimizes waste generation. researchgate.net

The primary benefit of employing microwave heating in the synthesis of this compound and its subsequent products is the dramatic acceleration of reaction rates. mdpi.com Conventional methods often require heating for several hours or allowing reactants to stand for days. orgsyn.orgorgsyn.org In contrast, microwave-assisted procedures can reduce reaction times to mere minutes. mdpi.comniscpr.res.in For instance, the cyclization of pre-formed this compound under microwave irradiation can be completed in as little as two to three minutes. mdpi.comniscpr.res.in This rapid and uniform heating not only speeds up the process but can also lead to higher product yields and cleaner reactions with fewer by-products. conicet.gov.ar

Catalyst-Free Approaches in this compound Formation

The synthesis of this compound can proceed without the use of a catalyst. The traditional approach involves mixing aniline and ethyl acetoacetate and allowing them to stand at room temperature for several days. orgsyn.org While effective, this method is slow. The reaction between aniline and ethyl acetoacetate in the absence of a catalyst has been noted to produce only a small amount of product even after 20 hours. researchgate.net Despite the slow kinetics, the ability to form the product without a catalyst is a notable feature of this reaction. Modern catalyst-free methods may utilize microwave irradiation on the neat reactants to drive the subsequent cyclization step, relying on the initial room temperature, uncatalyzed formation of the crotonate. niscpr.res.inniscpr.res.in

Green Chemistry Principles in this compound Production

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. imist.maacs.org The core reaction exhibits a high atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.org

Reaction: Aniline + Ethyl Acetoacetate → this compound + Water

The calculated atom economy for this transformation is approximately 91.9%, which is considered excellent, as most of the reactant atoms are found in the target molecule, with only a water molecule as a by-product.

Furthermore, synthetic strategies that employ solvent-free conditions and microwave assistance align with several other green chemistry principles:

Prevention of Waste: Solvent-free reactions significantly reduce the amount of waste generated, which aligns with the first principle of green chemistry. mygreenlab.org This is reflected in a lower Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. core.ac.uk

Safer Solvents and Auxiliaries: Eliminating solvents avoids the use and disposal of often hazardous substances. mygreenlab.org

By adopting these greener methodologies, the production of this compound can be made more sustainable and environmentally benign.

Reactivity and Mechanistic Investigations of Ethyl 3 Anilinocrotonate

Fundamental Enamine Reactivity Principles

Enamines are a class of unsaturated organic compounds that are obtained by the reaction of an aldehyde or ketone with a secondary amine. β-enamino esters, such as ethyl 3-anilinocrotonate, are valued as versatile building blocks in organic synthesis. researchgate.net

Nucleophilic Character of the β-Carbon in this compound

The defining characteristic of enamines is the nucleophilicity of the carbon atom at the β-position relative to the nitrogen atom. This is a result of the delocalization of the nitrogen lone pair electrons into the π-system of the double bond, which increases the electron density at the β-carbon. This resonance effect makes the β-carbon susceptible to attack by electrophiles.

In the case of α,β-unsaturated carbonyls, the electronegative oxygen atom pulls electrons away from the β-carbon, rendering it more electrophilic. libretexts.org This makes the β-carbon a prime target for nucleophilic attack. libretexts.org

Tautomeric Equilibrium Considerations in β-Enamino Esters

β-enamino esters can exist in equilibrium with their corresponding imine tautomers. This tautomerism is a chemical equilibrium between a keto form and an enol form. chemistrylearner.com Generally, the keto tautomer is more stable and thus favored in this equilibrium. masterorganicchemistry.comlibretexts.org

This equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. youtube.com For instance, the enol form can be stabilized by intramolecular hydrogen bonding, a phenomenon that is more prevalent in non-hydrogen bonding solvents. masterorganicchemistry.com The interconversion between the keto and enol forms is often facilitated by the presence of an acid or a base. masterorganicchemistry.com

Cyclization Reactions for Heterocyclic Ring Formation

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinoline (B57606) derivatives.

Conrad-Limpach-Knorr Synthesis of Quinoline Derivatives

The Conrad-Limpach-Knorr synthesis is a widely used method for the preparation of quinoline derivatives. This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction is a combination of an addition reaction and a rearrangement reaction. wikipedia.orgjptcp.com

The synthesis of quinoline derivatives is of significant interest due to their wide range of biological and pharmacological activities. iosrjournals.org

Mechanistic Pathways to 2-Methyl-4-hydroxyquinolines from this compound

The mechanism of the Conrad-Limpach synthesis begins with the attack of aniline (B41778) on the keto group of the β-ketoester, which in this case is ethyl acetoacetate (B1235776), to form a tetrahedral intermediate. wikipedia.org This is followed by protonation to form a Schiff base, which then undergoes keto-enol tautomerization. wikipedia.org

The subsequent step is an electrocyclic ring closing, which is the rate-determining step and requires heating to approximately 250°C. wikipedia.org The reaction concludes with the elimination of an alcohol, a series of proton transfers, and a final keto/enol tautomerization to yield the 4-hydroxyquinoline product. wikipedia.org

It is worth noting that while the product is often depicted as a hydroxyquinoline (the enol form), it is believed that the quinolone (keto form) is the predominant species. wikipedia.org

Regiochemical Control in Quinoline Cyclization

The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction conditions, particularly the temperature. Under kinetic control (lower temperatures), the reaction favors the formation of 4-quinolones. quimicaorganica.org Conversely, under thermodynamic control (higher temperatures, around 140°C), the reaction yields 2-quinolones. quimicaorganica.orgyoutube.com

At lower temperatures, the aniline preferentially attacks the more reactive carbonyl group of the β-ketoester. youtube.com This initial reaction is reversible. youtube.com At higher temperatures, the aniline attacks the ester group, leading to the formation of a more thermodynamically stable β-keto acid anilide product. wikipedia.org This intermediate then cyclizes to form the 2-hydroxyquinoline. wikipedia.org

Impact of Thermal and Acidic Conditions on Product Regioselectivity

The reaction of anilines with β-ketoesters, such as ethyl acetoacetate, to form quinoline derivatives is a classic example of how reaction conditions can dictate the regiochemical outcome. The Conrad-Limpach and Knorr quinoline syntheses illustrate the critical role of temperature and acidity in directing the cyclization pathway.

Under acidic conditions and lower temperatures (around room temperature), the reaction proceeds via the Conrad-Limpach pathway . The initial step involves the acid-catalyzed addition of the aniline to the keto group of the β-ketoester. Subsequent dehydration leads to the formation of this compound. This enamine intermediate then undergoes a thermally induced electrocyclic ring closure at high temperatures (around 250 °C) to furnish a 4-hydroxyquinoline wikipedia.org. This pathway is considered to be under kinetic control, where the initial attack occurs at the more reactive carbonyl group.

Conversely, at higher temperatures (approximately 140 °C) and typically under non-acidic or weakly acidic conditions, the reaction can follow the Knorr quinoline synthesis pathway. In this case, the aniline attacks the less reactive ester carbonyl group of the β-ketoester, leading to the formation of a β-keto anilide. This intermediate then undergoes cyclization under acidic conditions to yield a 2-hydroxyquinoline wikipedia.org. This route is under thermodynamic control, as the anilide intermediate is more stable at elevated temperatures.

The regioselectivity is therefore a direct consequence of the initial point of nucleophilic attack by the aniline on the β-ketoester, which is governed by the reaction temperature.

Table 1: Regioselectivity in Quinolone Synthesis

| Synthesis Name | Reaction Conditions | Initial Intermediate | Final Product | Control |

|---|---|---|---|---|

| Conrad-Limpach | Low temperature (acidic), then high temperature | This compound | 4-Hydroxyquinoline | Kinetic |

Synthesis of Isothiazole Derivatives via Cyclocondensation with this compound

While direct cyclocondensation of this compound to form isothiazoles is not extensively documented, the synthesis of isothiazoles from related enaminoesters provides a basis for a plausible synthetic route. A three-component reaction involving enaminoesters, a sulfur source, and a third component has been reported to yield isothiazole derivatives nih.govacs.orgfigshare.comresearchgate.netorganic-chemistry.org.

A potential pathway for the synthesis of isothiazole derivatives from this compound could involve a reaction with a sulfur-transfer reagent and an oxidizing agent. For instance, the enamine could react with elemental sulfur in the presence of an amine, which is known to form amine polysulfides that can act as sulfurating agents acs.orgmcmaster.ca. Subsequent oxidative cyclization, potentially facilitated by an external oxidant or through an intramolecular redox process, would lead to the formation of the isothiazole ring. The mechanism would likely involve the formation of a thioamide-like intermediate followed by intramolecular nucleophilic attack of the nitrogen onto the sulfur-containing group and subsequent aromatization.

Indole Ring System Construction via Palladium-Catalyzed Oxidative Cyclization of N-Aryl Enamines

The palladium-catalyzed oxidative cyclization of N-aryl enamines represents a powerful and atom-economical method for the synthesis of indole ring systems nih.gov. This reaction involves the formation of a new carbon-carbon bond between the ortho-position of the aniline ring and the α-carbon of the enamine moiety.

The generally accepted mechanism for this transformation involves the following key steps:

Coordination: The palladium(II) catalyst coordinates to the enamine.

C-H Activation/Palladation: The palladium catalyst facilitates the activation and cleavage of a C-H bond at the ortho-position of the aniline ring, leading to the formation of a palladacycle intermediate.

Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond of the indole ring and a palladium(0) species.

Reoxidation: An oxidant, often molecular oxygen or another oxidizing agent, reoxidizes the palladium(0) back to the catalytically active palladium(II) state, completing the catalytic cycle.

This methodology has been successfully applied to a variety of N-aryl enamines, demonstrating its versatility in constructing substituted indoles.

Table 2: Key Steps in Palladium-Catalyzed Indole Synthesis

| Step | Description |

|---|---|

| 1. Coordination | The Pd(II) catalyst interacts with the enamine substrate. |

| 2. C-H Activation | Formation of a palladacycle via ortho-palladation of the aniline ring. |

| 3. Reductive Elimination | Formation of the indole C-C bond and Pd(0). |

Formation of Other Fused and Polycyclic Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of other fused and polycyclic nitrogen-containing heterocycles beyond quinolines and indoles. For instance, under appropriate conditions, it can be a precursor for the synthesis of acridines and carbazoles.

The Borsche-Drechsel cyclization is a classic method for the synthesis of tetrahydrocarbazoles, which can then be oxidized to carbazoles drugfuture.comwikipedia.orgsemanticscholar.orghandwiki.orgbohrium.com. This reaction involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone. While not a direct reaction of this compound, the underlying principle of acid-catalyzed cyclization of an aniline derivative onto a six-membered ring is analogous to potential reactions of this enamine. For example, a reaction with a suitable 1,3-dicarbonyl compound could lead to a dihydropyridine intermediate that could potentially undergo further cyclization to form a fused system.

Furthermore, the reaction of this compound with anthranilic acid derivatives could potentially lead to the formation of acridine-like structures through a series of condensation and cyclization reactions.

Condensation and Addition Reactions

Reactions of this compound with Aldehydes

This compound can participate in condensation reactions with aldehydes, most notably in the Hantzsch dihydropyridine synthesis . In a modified Hantzsch reaction, this compound can react with an aldehyde and another equivalent of a β-ketoester (or the enamine itself can be considered as the nitrogen-containing component) to form a 1,4-dihydropyridine derivative wikipedia.orgorganic-chemistry.orgchemeurope.com.

The mechanism of the Hantzsch synthesis generally involves the formation of two key intermediates:

A Knoevenagel condensation product from the reaction of the aldehyde and a β-ketoester.

An enamine formed from the reaction of a β-ketoester and a nitrogen source (in this case, the aniline part of this compound can be considered the nitrogen donor).

These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the dihydropyridine ring. The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridines.

Table 3: Hantzsch Dihydropyridine Synthesis from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Michael Addition Reactions with Electron-Deficient Alkenes

As an enamine, this compound is a soft nucleophile and can undergo Michael addition to electron-deficient alkenes, such as α,β-unsaturated esters (e.g., acrylates), nitriles, and ketones masterorganicchemistry.com. The nucleophilic character is derived from the resonance contribution of the nitrogen lone pair, which increases the electron density at the α-carbon of the enamine.

The reaction involves the conjugate addition of the enamine to the β-carbon of the Michael acceptor. This forms a new carbon-carbon bond and generates a new enolate or a related stabilized anion. The resulting intermediate is then typically protonated during workup to give the final 1,5-dicarbonyl compound or a related structure. The initial adduct is an iminium ion, which can be hydrolyzed back to a ketone.

Table 4: Michael Addition of this compound

| Enamine (Donor) | Michael Acceptor | Product Type |

|---|---|---|

| This compound | Ethyl acrylate | γ-Amino ester derivative |

| This compound | Acrylonitrile | γ-Amino nitrile derivative |

Reactivity with Aza Macrocycles (e.g., Cyclen)

The reactivity of this compound with aza macrocycles such as 1,4,7,10-tetraazacyclododecane (cyclen) is not extensively documented in publicly available scientific literature. Aza macrocycles are known for their metal-coordinating properties and have been explored as ligands in catalysis and as building blocks for more complex supramolecular structures. While theoretical reactivity can be inferred, specific experimental data on the reaction between this compound and cyclen remains elusive.

Regioselectivity in Michael Additions Involving this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound, with its electron-withdrawing ester group conjugated to a carbon-carbon double bond, can function as a Michael acceptor.

The regioselectivity of nucleophilic attack on α,β-unsaturated systems is governed by the principle of hard and soft acids and bases (HSAB). The carbonyl carbon (C-1) is considered a "hard" electrophilic center, while the β-carbon (C-3) is a "soft" electrophilic center. Consequently, "hard" nucleophiles (e.g., organolithium reagents) tend to attack the carbonyl carbon in a 1,2-addition, whereas "soft" nucleophiles (e.g., enolates, cuprates, thiols, and amines) preferentially attack the β-carbon in a 1,4-addition (Michael addition). researchgate.net

In the case of this compound, the presence of the anilino group at the β-position introduces additional electronic and steric factors that can influence the regioselectivity of Michael additions. The nitrogen atom's lone pair can donate electron density into the conjugated system, potentially modulating the electrophilicity of the β-carbon.

Theoretical and experimental studies on related α,β-unsaturated carbonyl compounds have shown that the regioselectivity can be finely tuned by the nature of the substituents on the double bond and the nucleophile. researchgate.net For instance, strongly electron-withdrawing groups at the β-position can, in some cases, favor addition at the α-carbon. researchgate.net However, for typical Michael donors, the attack is expected to occur at the β-carbon of this compound.

| Nucleophile Type | Expected Addition Site | Product Type |

| Soft Nucleophiles (e.g., Enolates, Thiolates) | β-Carbon (C-3) | 1,4-Adduct (Michael Adduct) |

| Hard Nucleophiles (e.g., Organolithiums) | Carbonyl Carbon (C-1) | 1,2-Adduct |

Other Transformative Reactions

Intramolecular Cyclization Pathways (e.g., Aromatic Nucleophilic Intramolecular Acetylation of 3-Anilinocrotonate)

This compound is a key intermediate in several named reactions that involve intramolecular cyclization to form quinoline derivatives. These reactions are classic examples of constructing heterocyclic ring systems and are of significant importance in medicinal and materials chemistry. The underlying mechanism often involves an intramolecular electrophilic aromatic substitution, where the aniline ring acts as the nucleophile and a portion of the crotonate chain acts as the electrophile.

Two prominent examples of such intramolecular cyclizations are the Conrad-Limpach and Knorr quinoline syntheses.

Conrad-Limpach Synthesis:

This synthesis involves the condensation of anilines with β-ketoesters, like ethyl acetoacetate, to form a Schiff base intermediate, which is essentially this compound. wikipedia.org The subsequent step is a thermal, acid-catalyzed intramolecular cyclization. wikipedia.org

The mechanism proceeds via the following steps:

Formation of the Enamine: Aniline reacts with a β-ketoester to form the enamine, this compound.

Tautomerization and Ring Closure: The enamine undergoes keto-enol tautomerization. An electrocyclic ring-closing reaction then occurs, where the aniline ring attacks the ester carbonyl group. wikipedia.org This step is typically the rate-determining step and often requires high temperatures (around 250 °C). wikipedia.org

Elimination and Tautomerization: The reaction concludes with the elimination of an alcohol molecule and subsequent tautomerization to yield the final 4-hydroxyquinoline product. wikipedia.org It is believed that the quinolone (keto form) is the predominant tautomer. wikipedia.org

The reaction conditions, particularly temperature, can influence the outcome. At lower temperatures, the formation of the β-aminoacrylate (the kinetic product) is favored, which then cyclizes to the 4-hydroxyquinoline. wikipedia.org

| Step | Description | Key Intermediates |

| 1 | Condensation of aniline and β-ketoester | Schiff Base (this compound) |

| 2 | Electrocyclic ring closure | Tetrahedral intermediate |

| 3 | Elimination and tautomerization | 4-Hydroxyquinoline / 4-Quinolone |

Knorr Quinoline Synthesis:

The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines (or their 2-quinolone tautomers). This reaction also involves the reaction of an aniline with a β-ketoester, but under conditions that favor the formation of a β-ketoanilide intermediate. acgpubs.org

The mechanism involves:

Formation of β-Ketoanilide: At higher temperatures (around 140 °C), the aniline attacks the ester group of the β-ketoester, leading to the thermodynamically more stable β-ketoanilide. wikipedia.org

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as sulfuric acid, the β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution. The enol form of the keto group is protonated, creating an electrophilic center that is attacked by the aniline ring.

Dehydration: The cyclized intermediate then undergoes dehydration to restore aromaticity and form the 2-hydroxyquinoline product. acgpubs.org

The choice between the Conrad-Limpach and Knorr pathways is often dictated by the reaction temperature. Lower temperatures favor the formation of the enamine leading to 4-hydroxyquinolines, while higher temperatures favor the anilide leading to 2-hydroxyquinolines. wikipedia.org

| Reaction | Key Intermediate | Product |

| Conrad-Limpach Synthesis | This compound (Enamine) | 4-Hydroxyquinoline |

| Knorr Quinoline Synthesis | β-Ketoanilide | 2-Hydroxyquinoline |

Spectroscopic Characterization for Structural Elucidation of Ethyl 3 Anilinocrotonate and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is an indispensable tool for elucidating the structure of ethyl 3-anilinocrotonate, providing deep insights into its connectivity, configuration, and conformational preferences in solution.

The ¹H NMR spectrum of this compound offers a wealth of information. The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (Z)-isomer being predominantly favored due to the formation of a stable intramolecular hydrogen bond between the N-H proton and the ester carbonyl group. This hydrogen bonding significantly influences the chemical shift of the N-H proton.

The key proton signals and their expected characteristics are as follows:

Ethyl Group (-OCH₂CH₃): This group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern in NMR. bldpharm.com The methylene protons are deshielded by the adjacent oxygen atom.

Vinyl Proton (=CH-): The chemical shift of this proton is sensitive to the isomeric form.

Methyl Group (-C(CH₃)=): This vinylic methyl group typically appears as a singlet.

Amine Proton (-NH-): In the (Z)-isomer, this proton is significantly deshielded due to intramolecular hydrogen bonding, causing its signal to appear far downfield. Its chemical shift is also dependent on the solvent and concentration.

Aromatic Protons (-C₆H₅): The protons on the phenyl ring will appear in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern.

Studies on the closely related ethyl 3-aminocrotonate have shown that the (Z)-form is the exclusive or major isomer present, a characteristic that is expected to extend to its N-phenyl analogue. researchgate.net

Predicted ¹H NMR Data for this compound ((Z)-isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.2-1.4 | Triplet (t) | ~7.1 |

| -OCH₂CH₃ | ~4.0-4.2 | Quartet (q) | ~7.1 |

| =C(CH₃)- | ~1.9-2.2 | Singlet (s) | - |

| =CH- | ~4.5-5.0 | Singlet (s) | - |

| Aromatic H | ~6.9-7.4 | Multiplet (m) | - |

| -NH- | ~9.0-12.0 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak in proton-decoupled mode. rsc.org

For this compound, ten distinct signals are expected, corresponding to the twelve carbon atoms in the molecule (some aromatic carbons may be chemically equivalent due to symmetry). The chemical shifts are influenced by the local electronic environment, with carbons attached to electronegative atoms (like oxygen and nitrogen) and those involved in double bonds appearing at lower fields (higher ppm values). nih.govnih.gov The carbonyl carbon of the ester group is typically the most deshielded signal in the spectrum. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | ~14-16 |

| =C(CH₃)- | ~18-22 |

| -OCH₂CH₃ | ~58-62 |

| =CH- | ~85-95 |

| Aromatic C-H | ~115-130 |

| Aromatic ipso-C | ~140-145 |

| -C(NHPh)= | ~155-165 |

| -C=O | ~168-172 |

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful as it detects through-space correlations between protons that are in close proximity (< 5 Å), irrespective of their through-bond connectivity. acs.orgnih.govmiamioh.edu

For this compound, a NOESY experiment can unambiguously distinguish between the (E) and (Z) isomers. wikipedia.org

In the (Z)-isomer , a cross-peak would be observed between the N-H proton and the vinyl (=CH-) proton, as they are on the same side of the C=C double bond and thus close in space.

In the (E)-isomer , such a correlation would be absent. Instead, a correlation between the N-H proton and the vinyl methyl (-C(CH₃)=) protons might be observed.

Other 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm proton-proton couplings and one-bond or multiple-bond proton-carbon connectivities, respectively, further solidifying the structural assignment. molport.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The conjugation in the enamino-ester system (N-C=C-C=O) influences the position of the carbonyl stretching frequency. Compared to a saturated ester (typically 1735-1750 cm⁻¹), the C=O stretch in this compound is shifted to a lower wavenumber (frequency) due to the delocalization of electron density from the nitrogen atom, which reduces the double-bond character of the carbonyl group.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (hydrogen-bonded) | 3200-3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=O Stretch (conjugated ester) | 1650-1670 | Strong |

| C=C Stretch (conjugated alkene & aromatic) | 1580-1640 | Strong to Medium |

| C-O Stretch (ester) | 1250-1300 | Strong |

| C-N Stretch | 1150-1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol .

Under Electron Ionization (EI), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 205. The fragmentation of β-enamino esters can be complex. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or an alkene (ethylene, 28 Da) via a McLafferty rearrangement if a γ-hydrogen is available.

A specific study on the mass spectra of enamines highlighted a unique fragmentation for ethyl 3-phenylaminobut-2-enoate. acs.org It was noted for the probable occurrence of an intramolecular "acylation" of the aromatic ring within the mass spectrometer. This suggests a rearrangement reaction where the acyl portion of the ester interacts with the aniline (B41778) ring, leading to a characteristic fragment ion.

Plausible Fragmentation Pathways for this compound

| m/z Value | Possible Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺˙ (Molecular Ion) | - |

| 160 | [M - OC₂H₅]⁺ | ∙OC₂H₅ (45 Da) |

| 132 | [M - C₄H₇O₂]⁺ or [C₈H₁₀N]⁺ | ∙C₄H₇O₂ (87 Da) |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline) | C₆H₈O₂ (112 Da) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₁₀NO₂ (128 Da) |

Theoretical and Computational Chemistry Studies on Ethyl 3 Anilinocrotonate and Its Reactions

Computational Analysis of Molecular Structures and Energetics

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like ethyl 3-anilinocrotonate. These studies provide insights into the molecule's stability, preferred conformations, and electronic distribution, which are crucial for understanding its reactivity.

This compound can exist in various conformations and as different stereoisomers (E/Z isomers) due to the presence of the C=C double bond and rotatable single bonds. The stability of these isomers is influenced by a delicate balance of steric and electronic effects.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. The relative energies of these conformers can be calculated to determine the most stable structures. For enamines in general, factors such as steric hindrance and the potential for conjugation play a significant role in determining their stability. For instance, enamines derived from α-branched carbonyls are often less stable than those from simpler aldehydes and ketones.

The stability of this compound's isomers would be governed by factors such as the planarity of the enamine system, which allows for optimal p-π conjugation, and steric interactions between the substituents. Intramolecular hydrogen bonding can also play a crucial role in stabilizing certain conformations, particularly in secondary enamines. Quantum chemical calculations can quantify these effects and predict the most likely conformations to be observed experimentally.

Table 1: Factors Influencing Isomer Stability in Enamines

| Factor | Description | Impact on Stability |

| Steric Hindrance | Repulsive interactions between bulky substituents. | Can destabilize planar conformations required for optimal conjugation. |

| Conjugation | Overlap of p-orbitals across the N-C=C-C=O system. | Stabilizes the molecule by delocalizing electron density. |

| Intramolecular Hydrogen Bonding | Hydrogen bond between the N-H proton and the carbonyl oxygen. | Can significantly stabilize specific conformations. |

The electronic structure of this compound dictates its reactivity. Computational studies can provide detailed information about the distribution of electrons within the molecule, including molecular orbital energies and shapes. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). For enamines, the nitrogen atom's lone pair significantly raises the HOMO energy, making the β-carbon of the enamine nucleophilic. Computational analysis can precisely quantify the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, calculated parameters such as the nucleophilicity index (N) can be used to predict the nucleophilic behavior of the enamine in various reactions. These electronic structure investigations are fundamental to understanding why this compound participates in certain reactions and what its preferred sites of reaction are.

Mechanistic Studies using Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its cyclization to form quinolines or its participation in Michael additions, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy barriers.

The transition state is a critical point on the reaction coordinate that determines the rate of a chemical reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, identifying the transition state for the rate-determining step is crucial for understanding the reaction kinetics.

For example, in the acid-catalyzed cyclization of a β-enaminone, the transition state would likely involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the aniline (B41778) ring onto the enamine double bond. Computational characterization of this transition state would involve confirming that it has a single imaginary frequency corresponding to the desired reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy for the reaction.

A complete understanding of a reaction mechanism involves mapping the entire reaction pathway, from reactants to products, including all intermediates and transition states. Quantum chemical calculations can trace the intrinsic reaction coordinate (IRC) to connect a transition state with its corresponding reactants and products.

By calculating the energies of all stationary points along the reaction pathway, a detailed potential energy surface can be constructed. This surface provides the energy barriers (activation energies) for each step of the reaction. For instance, in a multi-step reaction, these calculations can reveal which step has the highest energy barrier and is therefore rate-determining. This information is essential for optimizing reaction conditions to favor the desired product.

Table 2: Typical Outputs of Reaction Pathway Calculations

| Computational Output | Significance |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Vibrational Frequencies | Confirms the nature of stationary points (minima or transition states). |

| Relative Energies | Determines the thermodynamics (reaction energies) and kinetics (activation energies) of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and the reactants/products it links. |

Many reactions of this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry offers powerful tools to predict the outcome of such reactions.

The regioselectivity of a reaction is determined by the relative activation energies of the transition states leading to the different regioisomers. By comparing these energy barriers, the major product can be predicted. For example, in the alkylation of an enamine, which can occur at the nitrogen or the β-carbon, computational analysis of the transition states for both pathways can predict the preferred site of attack.

Similarly, stereoselectivity is determined by the relative energies of the transition states leading to different stereoisomers. For reactions involving chiral centers or the formation of new stereocenters, computational modeling can predict which diastereomer or enantiomer will be formed in excess. These predictions are invaluable for designing stereoselective syntheses.

Molecular Dynamics Simulations for Understanding Reaction Environment Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for probing the intricate details of chemical processes at the atomic level. In the context of this compound, MD simulations can provide invaluable insights into how the surrounding environment, particularly the solvent, influences its behavior and reactivity. By simulating the motion of every atom in the system over time, researchers can observe dynamic interactions that are often inaccessible through experimental means alone.

The reaction environment, especially the choice of solvent, can significantly alter reaction rates and even the preferred reaction pathway. For instance, in the synthesis of related aminocrotonates, the solvent has been shown to have a notable effect on the reaction yield. MD simulations can elucidate the underlying reasons for these observations by modeling the explicit interactions between this compound and solvent molecules. These simulations can reveal the structure of the solvent shell around the reactant, identifying key intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the molecule or a transition state.

A key aspect that can be investigated through MD simulations is the conformational dynamics of this compound in different solvents. The molecule's flexibility allows it to adopt various shapes, and the solvent can favor certain conformations over others. This is crucial because the molecule's conformation can directly impact its reactivity. For example, a solvent might promote a conformation that is more amenable to cyclization or other subsequent reactions. By running simulations in various solvents, a direct comparison of the conformational preferences can be made.

Furthermore, MD simulations are instrumental in studying the transport properties of reactants and products within a solution, which is essential for understanding reaction kinetics. The diffusion of reactants towards each other and the separation of products are fundamental steps in any chemical reaction in solution. MD simulations can quantify these diffusion coefficients and provide a detailed picture of the molecular encounters that lead to a reaction. All-atom molecular dynamics simulations have been successfully employed to study the dynamics of other small organic molecules in solution, providing a precedent for their application to this compound. rsc.org

To illustrate the type of data generated from MD simulations, the following table provides a hypothetical comparison of the diffusion coefficients of this compound in different solvents.

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) | Predominant Intermolecular Interaction |

| Toluene (B28343) | 2.1 | van der Waals |

| Ethanol | 1.5 | Hydrogen Bonding |

| Acetonitrile | 1.8 | Dipole-Dipole |

| Water | 1.2 | Hydrogen Bonding |

This table is illustrative and provides representative data that could be obtained from molecular dynamics simulations.

Validation of Experimental Findings through Computational Models

Computational models, particularly those based on quantum mechanics, are indispensable tools for validating and interpreting experimental findings related to the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method in this regard, offering a good balance between accuracy and computational cost.

Experimental techniques such as NMR and IR spectroscopy provide valuable information about the structure of a molecule. DFT calculations can be used to predict these spectroscopic properties. By comparing the computationally predicted spectra with the experimental ones, researchers can confirm the proposed structure of this compound and its reaction products. Strong agreement between the calculated and experimental data lends confidence to the structural assignment.

For instance, DFT calculations can predict the vibrational frequencies corresponding to different functional groups in this compound. These can then be compared to the peaks observed in an experimental IR spectrum. Similarly, the chemical shifts in NMR spectroscopy can be calculated and compared with experimental values to validate the molecular structure.

Furthermore, computational models are crucial for elucidating reaction mechanisms. For many reactions involving this compound, multiple pathways may be plausible. DFT calculations can be used to map out the potential energy surface for the reaction, identifying transition states and intermediates. The calculated activation energies for different pathways can help to explain why a particular product is formed preferentially. This approach has been successfully used to study the mechanism of related reactions, such as the addition of aniline to ethyl propiolate. researchgate.net

The following table presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in this compound.

| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) |

| N-H stretch | 3250 | 3245 |

| C=O stretch (ester) | 1650 | 1655 |

| C=C stretch | 1610 | 1605 |

This table is illustrative and provides representative data to demonstrate the validation of experimental findings with computational models.

In addition to reaction mechanisms, computational models can be used to rationalize other experimental observations, such as the regioselectivity or stereoselectivity of a reaction. By calculating the energies of different possible products and the barriers to their formation, a theoretical prediction of the product distribution can be obtained. This can then be compared with the experimentally observed product ratios, providing a deeper understanding of the factors controlling the reaction's outcome. The alkylation reactions of similar ambident nucleophiles have been investigated using DFT to understand product ratios. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways to Ethyl 3-Anilinocrotonate

The traditional synthesis of this compound involves the condensation of ethyl acetoacetate (B1235776) with aniline (B41778), often using azeotropic distillation to remove water. While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research will likely focus on developing more environmentally benign and efficient synthetic protocols.

Key areas of exploration include:

Solvent-Free and Catalyst-Free Conditions: Research into solvent-free reaction conditions, potentially utilizing techniques like grinding or microwave irradiation, could significantly reduce waste and energy consumption. jocpr.comjocpr.com Some methods have already demonstrated the successful synthesis of imines and enamines under such conditions, suggesting their applicability to this compound. sciforum.netresearchgate.net

Alternative Catalysts: The development and application of novel, reusable, and non-toxic catalysts are of high interest. This includes exploring heterogeneous catalysts, such as metal oxides or supported metal nanoparticles, which can be easily separated from the reaction mixture and reused. rsc.orgacs.orgresearchgate.net Gold(I) and silver(I) complexes have also shown efficiency in catalyzing the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov

Bio-inspired and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts presents an attractive green alternative. Future work could focus on identifying or engineering enzymes capable of catalyzing the condensation reaction with high selectivity and efficiency under mild, aqueous conditions.

Sustainable Solvents: Replacing traditional organic solvents like benzene (B151609) or toluene (B28343) with greener alternatives such as deep eutectic solvents (DESs) or supercritical carbon dioxide (sc-CO₂) is a promising direction. mdpi.comchemistryviews.org DESs can act as both the solvent and catalyst, while sc-CO₂ offers the advantage of being a traceless, easily removable solvent that can also promote the reaction. mdpi.comchemistryviews.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified workup. scirp.orgscirp.org | Microwave-assisted synthesis, mechanochemistry (grinding). |

| Heterogeneous Catalysis | Catalyst recyclability, continuous processing. rsc.org | Development of novel solid acid catalysts, metal-organic frameworks. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. rsc.org | Enzyme screening and engineering for enamine synthesis. |

| Green Solvents | Reduced environmental impact, improved safety. mdpi.comchemistryviews.org | Application of deep eutectic solvents, supercritical fluids. |

Development of Asymmetric Transformations utilizing this compound as a Chiral Synthon

The development of asymmetric methodologies is a cornerstone of modern organic synthesis. This compound, being a prochiral molecule, is an excellent candidate for asymmetric transformations to produce enantiomerically enriched compounds, which are crucial in the pharmaceutical industry.

Future research in this area could pursue several strategies:

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the aniline nitrogen or the ester group could direct subsequent reactions to proceed with high diastereoselectivity. wikipedia.orgthieme-connect.comiupac.org The auxiliary could then be removed to yield the chiral product. The use of reagents like tert-butanesulfinamide has proven highly effective in the asymmetric synthesis of a wide variety of amines. yale.edu

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, to effect enantioselective transformations of this compound is a major area for development. yale.eduacs.org For instance, chiral phosphoric acids have been used in the enantioselective Hantzsch synthesis of polyhydroquinolines, a reaction in which β-enaminoesters are key intermediates. nih.gov

Derivatization into Chiral Ligands: this compound can be modified to create novel chiral ligands for asymmetric metal catalysis. The combination of the enamine and ester functionalities provides a bidentate scaffold that can be rendered chiral.

| Asymmetric Strategy | Description | Potential Applications |

| Chiral Auxiliary Approach | Temporary incorporation of a chiral molecule to guide stereoselective reactions. wikipedia.org | Synthesis of chiral β-amino acids and heterocyclic compounds. |

| Chiral Metal Catalysis | Use of chiral transition-metal complexes to catalyze enantioselective reactions. acs.org | Asymmetric hydrogenation, cyclization, and C-H functionalization. |

| Organocatalysis | Employment of small chiral organic molecules as catalysts. nih.govprinceton.eduprinceton.eduacs.org | Enantioselective Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.comacs.org |

| Biocatalysis | Utilization of enzymes to perform stereoselective transformations. | Kinetic resolution of racemic derivatives, asymmetric reduction. |

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in this compound Transformations

Beyond the synthesis of this compound itself, its subsequent transformations into more complex molecules, such as quinolines (via the Conrad-Limpach reaction), offer significant scope for catalytic innovation. The goal is to develop catalytic systems that offer higher yields, greater selectivity (regio-, chemo-, and stereo-), and milder reaction conditions.

Future research directions include:

Nanocatalysis: The use of catalytically active nanoparticles, such as those made from gold or manganese dioxide, can offer high surface area and unique reactivity for oxidation, reduction, and coupling reactions involving the enamine moiety. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs can be designed with specific catalytic sites within their porous structures. rsc.orgyoutube.combohrium.comgoogle.comresearchgate.net Amine-functionalized MOFs, for example, could act as basic catalysts for reactions involving this compound, with the benefit of being highly recyclable heterogeneous catalysts. researchgate.net

Dual Catalysis Systems: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) can enable novel reaction pathways and achieve transformations that are not possible with a single catalyst.

Photoredox Catalysis: Hantzsch esters, which are structurally related to the products of reactions involving this compound, are widely used in photoredox catalysis. mdpi.com Exploring the direct use of this compound in photoredox-catalyzed reactions could unlock new synthetic possibilities.

Integration of this compound Chemistry into Flow Synthesis and Continuous Process Technologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a key area for future development.

Key research objectives in this area are:

Continuous Synthesis of this compound: Developing a robust continuous flow process for the synthesis of β-amino crotonates has been the subject of patent applications, highlighting its industrial relevance. google.comepo.orgwipo.intgoogle.com Future work will focus on optimizing reactor design, residence time, and catalyst systems (e.g., packed-bed reactors with heterogeneous catalysts) to achieve high throughput and purity. researchgate.net

Telescoped Reactions: A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single continuous sequence without isolating intermediates. Future research could develop integrated flow systems where this compound is synthesized and then immediately used in a subsequent reaction, such as a cyclization to form quinolines, in a continuous manner. rsc.orgnih.gov

Process Analytical Technology (PAT): Implementing in-line analytical techniques (e.g., IR, NMR) to monitor the reaction in real-time will allow for precise process control and optimization, ensuring consistent product quality.

| Flow Chemistry Aspect | Research Goal | Expected Outcome |

| Reactor Optimization | Design and fabricate microreactors or tubular reactors for efficient mixing and heat transfer. | Higher yields, reduced reaction times, improved safety. researchgate.net |

| Catalyst Immobilization | Develop methods for immobilizing catalysts in packed-bed or wall-coated reactors. | Catalyst reusability, simplified purification, continuous operation. |

| Process Integration | Couple the synthesis of this compound with subsequent transformations in a single flow system. | Increased overall efficiency, reduced waste and manual handling. |

In-depth Spectroscopic Probing of Reaction Intermediates and Transient Species

A deeper mechanistic understanding of the reactions involving this compound is crucial for rational process optimization and the design of new transformations. Advanced spectroscopic techniques can provide invaluable insights into reaction pathways, intermediates, and transition states.

Future research should focus on:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy can be used to monitor the formation of this compound and its subsequent reactions in real-time. acs.orgnih.gov This allows for the direct observation of key intermediates, such as the initial adduct between aniline and ethyl acetoacetate, and can help elucidate the reaction mechanism. researchgate.netacs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities. These theoretical studies, when combined with experimental data, provide a powerful tool for mechanistic investigation.

Trapping Experiments: Designing experiments to trap and characterize short-lived intermediates can provide direct evidence for proposed reaction mechanisms.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable building block in organic synthesis, leading to more efficient, selective, and sustainable chemical processes.

Q & A

Q. What are the established synthetic protocols for Ethyl 3-anilinocrotonate, and how can reproducibility be ensured?

this compound (CAS 6287-35-0) is typically synthesized via condensation reactions involving aniline derivatives and ethyl crotonate. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and purity of starting materials. For example, highlights challenges in trisubstituted product formation due to competing polymerization; thus, strict control of reaction temperature and acrylate excess is critical. Characterization via NMR, IR, and HPLC is essential to confirm identity and purity .

Q. How should researchers characterize this compound to validate its structural integrity?

Use spectroscopic methods:

- NMR : Analyze peaks for the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and the anilino moiety (aromatic protons δ ~6.8–7.5 ppm).

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and N–H bending (~1500 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade material). Cross-reference with literature spectra in and for validation .

Q. What safety precautions are critical when handling this compound?

The compound is a potential irritant (Safety Code S24/25). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from light and moisture. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in ligand synthesis?

reports low trisubstituted product yields due to competing side reactions. To address this:

- Optimize reaction conditions : Use catalytic acids (e.g., triflic acid) to enhance regioselectivity.

- Monitor intermediates : Employ in-situ techniques like FTIR or LC-MS to track reaction progress.

- Vary substituents : Modify the acrylate’s electron-withdrawing groups (e.g., nitrile vs. ester) to influence reactivity .

Q. What methodologies are recommended for analyzing the electronic effects of this compound in coordination chemistry?

Computational studies (DFT) can predict electron density distribution and regioselectivity. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess ligand-to-metal charge transfer. ’s crystallographic data (e.g., bond angles and lengths) provides structural insights for correlating electronic effects with reactivity .

Q. How can researchers design experiments to explore this compound’s role in novel catalytic cycles?

- Screen catalysts : Test transition metals (e.g., Pd, Ru) for cross-coupling or hydrogenation reactions.

- Vary substrates : Use substituted anilines to study steric/electronic influences.

- Kinetic studies : Perform time-resolved experiments to identify rate-limiting steps. Reference for analogous dehydration mechanisms involving ethyl esters .

Data Analysis & Reporting

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

- Cross-validate : Compare experimental spectra with databases (e.g., SciFinder, Reaxys).

- Assign peaks rigorously : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Report anomalies : Document unexpected peaks (e.g., impurities or tautomers) in supplementary data, following ’s guidelines for reproducibility .

Q. What statistical approaches are suitable for analyzing reaction yield variability?

Apply ANOVA or Design of Experiments (DoE) to identify significant variables (e.g., temperature, catalyst loading). Use error bars in graphs to represent standard deviations from triplicate trials. emphasizes specificity in variable measurement and reporting .

Structural & Mechanistic Insights

Q. What crystallographic techniques are effective for studying this compound derivatives?

Single-crystal X-ray diffraction (as in and ) resolves bond conformations and intermolecular interactions. For unstable derivatives, use powder XRD paired with Rietveld refinement. Deposit data in repositories like the Cambridge Structural Database .

Q. How can mechanistic studies differentiate between kinetic and thermodynamic control in this compound reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.